molecular formula C11H18O B12769220 3,7-Dimethyl-2-methylene-6-octenal, (R)- CAS No. 120093-49-4

3,7-Dimethyl-2-methylene-6-octenal, (R)-

Cat. No.: B12769220
CAS No.: 120093-49-4
M. Wt: 166.26 g/mol
InChI Key: FAGYGFPZNTYLAO-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-2-methylene-6-octenal, ®-, can be synthesized through several methods. One common approach involves the distillation separation from plant essential oils such as citronella oil. Another method includes the hydrogenation of citral or the dehydrogenation of β-citronellol .

Industrial Production Methods

In industrial settings, the production of 3,7-Dimethyl-2-methylene-6-octenal, ®-, often involves the use of large-scale distillation processes to extract the compound from natural sources. The hydrogenation and dehydrogenation processes are also scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2-methylene-6-octenal, ®-, undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,7-Dimethyl-2-methylene-6-octenal, ®-, has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2-methylene-6-octenal, ®-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the development of mechanical nociception induced by carrageenan and tumor necrosis factor-α (TNF-α) . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Biological Activity

3,7-Dimethyl-2-methylene-6-octenal, (R)-, also known as (R)-(+)-β-citronellol, is a naturally occurring acyclic monoterpenoid with a molecular formula of C11_{11}H18_{18}O. This compound is recognized for its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture.

  • Molecular Weight : Approximately 168.279 g/mol
  • Structure : Characterized by a double bond in its carbon chain and a hydroxyl functional group, contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 3,7-Dimethyl-2-methylene-6-octenal exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents. The compound's mechanism likely involves disrupting microbial cell membranes or interfering with metabolic processes.

Genotoxicity and Toxicological Assessment

A safety assessment conducted on related compounds suggests that 3,7-Dimethyl-2-methylene-6-octenal is not expected to be genotoxic. The margin of exposure (MOE) for repeated dose toxicity was calculated to be greater than 100, indicating a low risk for developmental and reproductive toxicity. The No Observed Adverse Effect Level (NOAEL) was determined to be 20 mg/kg/day based on dietary studies in mice .

Endpoint Value
GenotoxicityNegative
NOAEL20 mg/kg/day
Margin of Exposure (MOE)>100
Skin Sensitization Level (NESIL)7000 μg/cm²

Phototoxicity and Respiratory Toxicity

The compound has been evaluated for phototoxicity and local respiratory toxicity. Results indicate that it is not phototoxic or photoallergenic. The local respiratory toxicity assessment showed that exposure levels are below the threshold of toxicological concern (TTC) .

Applications in Agriculture

Due to its antimicrobial properties, 3,7-Dimethyl-2-methylene-6-octenal is being explored as a natural insect repellent. Studies have shown its potential effectiveness in repelling pests, which could be beneficial for agricultural practices without relying on synthetic chemicals .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various essential oils containing 3,7-Dimethyl-2-methylene-6-octenal against foodborne pathogens. The results demonstrated significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in food preservation.
  • Safety Profile Assessment : A comprehensive risk assessment using read-across data from similar compounds indicated that 3,7-Dimethyl-2-methylene-6-octenal does not present significant health risks at typical exposure levels found in consumer products .

Properties

CAS No.

120093-49-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(3R)-3,7-dimethyl-2-methylideneoct-6-enal

InChI

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,8,10H,4-5,7H2,1-3H3/t10-/m1/s1

InChI Key

FAGYGFPZNTYLAO-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)C(=C)C=O

Canonical SMILES

CC(CCC=C(C)C)C(=C)C=O

Origin of Product

United States

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